molecular formula C22H20ClFN4O3 B13385465 (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-2-butenamide

(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-2-butenamide

Cat. No.: B13385465
M. Wt: 442.9 g/mol
InChI Key: IRSLBGKNPBBZSA-UHFFFAOYSA-N
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Description

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide is a complex organic compound that features a quinazoline core, an oxolane ring, and a butenamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxolane Ring: This step involves the reaction of the quinazoline intermediate with an oxolane derivative under controlled conditions.

    Attachment of the Butenamide Side Chain: This final step involves the coupling of the intermediate with a butenamide derivative, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under mild conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the double bond in the butenamide side chain.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield saturated butenamide derivatives.

Scientific Research Applications

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aniline ring structure but different substituents.

    Fluoroquinazolines: Compounds with a quinazoline core and fluorine substituents.

    Oxolane Derivatives: Compounds containing an oxolane ring.

Uniqueness

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H20ClFN4O3

Molecular Weight

442.9 g/mol

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]but-2-enamide

InChI

InChI=1S/C22H20ClFN4O3/c1-2-3-21(29)28-19-9-15-18(10-20(19)31-14-6-7-30-11-14)25-12-26-22(15)27-13-4-5-17(24)16(23)8-13/h2-5,8-10,12,14H,6-7,11H2,1H3,(H,28,29)(H,25,26,27)

InChI Key

IRSLBGKNPBBZSA-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4

Origin of Product

United States

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